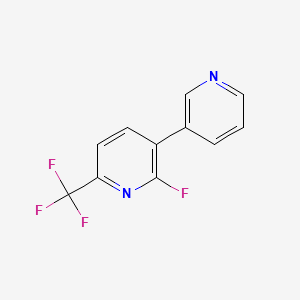

2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-fluoro-3-pyridin-3-yl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F4N2/c12-10-8(7-2-1-5-16-6-7)3-4-9(17-10)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEGTTSIECJGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Chlorinated Pyridine Intermediates

This approach involves the initial synthesis of chlorinated pyridine derivatives, which are subsequently fluorinated to introduce the fluorine atom at the desired position.

Synthesis of Chlorinated Precursors

- Starting Material: 2,3-Dichloropyridine derivatives or 2-chloro-6-(trichloromethyl)pyridine serve as common precursors.

- Preparation: These compounds are typically synthesized via chlorination of pyridine rings or via chloromethylation reactions, often under controlled conditions to ensure regioselectivity.

Fluorination Process

- Reagents: Hydrogen fluoride (HF) or fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST) are employed.

- Conditions: Fluorination is usually carried out in liquid phase, often in anhydrous conditions, at elevated temperatures (100–250°C) and pressures (up to 15 MPa).

Research Findings:

- A patent discloses the fluorination of 2-chloro-6-(trichloromethyl)pyridine using anhydrous HF at approximately 190°C under pressure, achieving high yields (~80%) and purity (>99.9%) after distillation and purification steps.

- The process involves continuous or batch addition of HF, with subsequent distillation to isolate the fluorinated product.

Data Table 1: Fluorination of Chlorinated Pyridine Precursors

| Step | Reagents | Conditions | Yield | Purity | Notes |

|---|---|---|---|---|---|

| Chlorination | Cl₂, pyridine | Room temperature, controlled | N/A | N/A | Synthesis of chlorinated intermediates |

| Fluorination | HF or Selectfluor | 100–250°C, 1–15 MPa, batch/continuous | ~80% | >99.9% | Distillation and recycling of residues |

Fluorination of Trifluoromethyl Pyridines

Another route involves starting from trifluoromethyl-substituted pyridines, which are then fluorinated at specific positions.

Synthesis of Trifluoromethyl Pyridines

Fluorination at the Pyridine Ring

- Reagents: Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Conditions: Reactions are optimized in solvents like acetonitrile, with temperature control (room temperature to 80°C).

Research Findings:

Data Table 2: Fluorination of Trifluoromethyl Pyridines

| Starting Material | Fluorinating Agent | Solvent | Temperature | Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| 2,6-Bis(trifluoromethyl)pyridine | Selectfluor | Acetonitrile | Room temp to 80°C | 72–91% | >90% | Column chromatography for purification |

Industrial-Scale Methods and Optimization

Large-scale synthesis emphasizes safety, cost-efficiency, and high yield.

- Key Process: Liquid phase fluorination of chlorinated pyridines with hydrogen fluoride, followed by distillation and recycling of unreacted materials.

- Advantages: High yield (~80%), high purity (>99.9%), and process scalability.

- Equipment: High-pressure reactors with controlled temperature and pressure, equipped with distillation units for product isolation.

Research Findings:

- The process involves careful control of reaction parameters, including temperature (~190°C), reaction time (~20 hours), and pressure (20-30 kg/cm²).

- Post-reaction purification involves neutralization, distillation, and recycling residues containing partially fluorinated chlorofluoropyridines.

Data Table 3: Industrial Fluorination Process

| Step | Conditions | Reagents | Yield | Purity | Notes |

|---|---|---|---|---|---|

| Fluorination | HF, 190°C, 20h | 2-chloro-6-(trichloromethyl)pyridine | 80% | >99.9% | Distillation, recycling residues |

| Purification | Distillation, neutralization | N/A | N/A | N/A | Final product isolation |

Summary of Research and Patent Data

Biological Activity

2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound notable for its unique structural features, including both fluorine and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

- Molecular Formula: CHFN

- Molecular Weight: 242.18 g/mol

- CAS Number: 1214338-67-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting with commercially available pyridine derivatives. A common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which effectively incorporates the trifluoromethyl group into the pyridine structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC). For instance, compounds exhibiting a trifluoromethyl group have shown enhanced potency against cancer cells by disrupting cellular proliferation pathways .

Case Study:

In a comparative study, a derivative of this compound demonstrated an IC value of 0.126 μM against MDA-MB-231 TNBC cells, indicating strong inhibitory effects on cell proliferation. Additionally, it exhibited a selectivity index favoring cancerous cells over non-cancerous cells by a factor of nearly 20 .

Neuropharmacological Effects

The compound's interaction with metabotropic glutamate receptors (mGluRs) has been explored as a potential avenue for treating central nervous system disorders. Modulators targeting mGluRs have been recognized for their therapeutic potential in conditions like anxiety and depression. Preliminary findings suggest that derivatives of this compound may act as allosteric modulators, enhancing receptor activity without directly activating them .

Antimicrobial Activity

While primarily studied for its anticancer and neuropharmacological effects, there is emerging evidence that compounds similar to this compound possess antimicrobial properties. These compounds have been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth and viability .

Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine exhibit potential anticancer properties. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate cell membranes.

Case Study : A study published in Journal of Medicinal Chemistry highlighted a series of pyridine derivatives, including those with trifluoromethyl substitutions, demonstrating cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its unique structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity.

Case Study : Research conducted by PubChem demonstrated that derivatives of pyridine with trifluoromethyl groups exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Pesticide Development

Due to its structural characteristics, this compound is being explored for use in developing new pesticides.

Data Table: Pesticidal Activity Comparison

| Compound Name | Activity Against Pests | Reference |

|---|---|---|

| This compound | Moderate | |

| Similar Trifluoromethyl Pyridines | High |

Synthesis of Functional Materials

The compound serves as a building block for synthesizing functional materials, particularly in the field of organic electronics.

Case Study : A recent publication in Advanced Materials reported the use of pyridine derivatives in creating conductive polymers. The incorporation of trifluoromethyl groups was found to enhance the electrical properties of these materials, making them suitable for applications in organic light-emitting diodes (OLEDs) .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

*Hypothetical molecular weight based on structural similarity to .

Key Observations:

- Substituent Position : The target compound’s fluorine at position 2 contrasts with analogs like 3-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyridine , where chlorine occupies position 3. Fluorine’s smaller size and higher electronegativity may reduce steric effects and enhance metabolic stability compared to chlorine .

- Trifluoromethyl Group : The CF₃ group at position 6 is conserved in many analogs (e.g., 2-(Difluoromethoxy)-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine ). This group contributes to electron-deficient aromatic systems, influencing reactivity in Suzuki-Miyaura couplings (see Synthesis section) .

- Heteroaromatic Moieties : The pyridin-3-yl group in the target compound enables π-π interactions in biological targets, a feature absent in simpler analogs like 2-Fluoro-6-(trifluoromethyl)pyridine .

Physicochemical Properties

- Boiling Point/Density: The chloro analog (3-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyridine) has a predicted boiling point of 292.2°C and density of 1.385 g/cm³ .

- Acidity : The chloro analog’s pKa (1.97) suggests moderate acidity due to electron-withdrawing groups . Fluorine’s inductive effect may further lower the target compound’s pKa.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine?

- Methodological Answer : A common approach involves sequential functionalization of the pyridine ring. First, introduce the trifluoromethyl group via nucleophilic substitution using CuCF₃ or halogen exchange with trifluoromethylating agents (e.g., CF₃SiMe₃) under Pd catalysis . Fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C), as demonstrated for structurally similar fluoropyridines . Finally, cross-coupling reactions (e.g., Suzuki-Miyaura) with pyridin-3-ylboronic acid install the pyridin-3-yl moiety .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR : NMR is critical for verifying fluorination (δ ≈ -60 to -70 ppm for C-F) and trifluoromethyl groups (δ ≈ -60 to -65 ppm for CF₃). NMR resolves aromatic protons, with coupling constants indicating substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₁H₆F₄N₂: 266.05 g/mol). Fragmentation patterns distinguish between regioisomers .

- X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and fluorine substitution .

Q. What physicochemical properties are critical for solubility and reactivity?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ≈ 2.5–3.0), while the pyridine nitrogen and fluorine atoms influence polarity. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is higher than in water (<1 mg/mL). Reactivity is dominated by electron-withdrawing effects of CF₃ and F, making the pyridine ring susceptible to nucleophilic aromatic substitution at specific positions .

Advanced Research Questions

Q. How do electronic effects of fluorine and CF₃ influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃ group deactivates the pyridine ring, directing coupling reactions to the C3 position. Fluorine at C2 further modulates electronic density, favoring Pd-catalyzed couplings (e.g., C–H activation) at C5. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. What strategies mitigate competing side reactions during fluorination?

- Methodological Answer :

- Temperature Control : Lower temperatures (40–60°C) reduce defluorination or ring-opening side reactions.

- Protecting Groups : Temporarily protect reactive sites (e.g., boronic esters for Suzuki coupling) before fluorination .

- Catalyst Optimization : Use KF with crown ethers or ionic liquids to enhance fluoride nucleophilicity while minimizing decomposition .

Q. How can structure-activity relationships (SAR) guide biological targeting?

- Methodological Answer :

- Bioisosteric Replacement : Replace CF₃ with Cl or Br to study steric vs. electronic effects on receptor binding (e.g., kinase inhibition) .

- Fluorine Scanning : Synthesize analogs with F at C2, C4, or C6 to map interactions with hydrophobic pockets in targets like P2X7 receptors .

- Pharmacophore Modeling : Align analogs with co-crystallized ligands (e.g., Pexidartinib’s pyrrolopyridine scaffold) to identify critical substituent interactions .

Q. What analytical challenges arise in quantifying trace impurities?

- Methodological Answer :

- HPLC-MS/MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor for halogenated byproducts (e.g., chloro-pyridines from incomplete fluorination) .

- ICP-MS : Detect metal catalysts (Pd, Cu) at ppb levels, critical for pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.